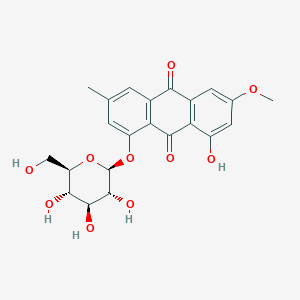

Physcion 8-glucoside

Description

Properties

IUPAC Name |

1-hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXGUTUUWXVZNM-DQMLXFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415749 | |

| Record name | Physcion 8-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26296-54-8 | |

| Record name | Physcion 1-O-β-D-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26296-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physcion 8-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Natural-Sources-of-Physcion-8-O-β-D-glucopyranoside

Abstract

Physcion 8-O-β-D-glucopyranoside is a bioactive anthraquinone glycoside that has garnered significant scientific interest for its therapeutic potential, including anti-inflammatory, anti-sepsis, and anti-cancer properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal natural sources of this compound. It details robust methodologies for its extraction, isolation, and characterization, and provides an overview of its biosynthetic origins. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction to Physcion 8-O-β-D-glucopyranoside

Physcion 8-O-β-D-glucopyranoside (PG) is a naturally occurring phenolic compound belonging to the anthraquinone class.[3] It is the glycosylated form of physcion (parietin), where a β-D-glucopyranosyl moiety is attached at the C-8 position. This glycosylation significantly influences its solubility and bioavailability compared to its aglycone, physcion. The compound is recognized for a range of pharmacological activities, making it a valuable target for natural product chemistry and drug discovery.[4][5] Its potential to modulate multiple cell signaling pathways contributes to its observed anti-cancer and anti-inflammatory effects.[1][2]

Principal Natural Sources

Physcion 8-O-β-D-glucopyranoside is predominantly found in terrestrial plants, particularly within the Polygonaceae (knotweed) and Fabaceae families.[6] It has also been identified in certain fungi and lichens. The concentration of the compound can vary significantly based on the species, the specific plant part, geographical location, and harvesting time.

Plant-Based Sources

The most well-documented sources are from the genera Rheum, Rumex, and Polygonum.[6][7]

-

Rheum species (Rhubarb): The roots and rhizomes of various rhubarb species are a primary source. Species such as Rheum palmatum (Chinese Rhubarb) and Rheum officinale are known to contain significant quantities of PG and other related anthraquinones.[7][8]

-

Rumex species (Dock): Several species within this genus, including Rumex japonicus and Rumex crispus, are rich sources of this compound.[3][9][10] The whole plant of Rumex japonicus has been used for its isolation.[7][11]

-

Polygonum species (Knotweed): Plants like Polygonum cuspidatum and Polygonum multiflorum are also known producers of Physcion 8-O-β-D-glucopyranoside.[7][12]

-

Cassia species: Members of the Fabaceae family, such as Cassia obtusifolia and Cassia tora, contain this anthraquinone glycoside, often in the seeds.[3][7]

Fungal and Lichen Sources

While less common, physcion, the aglycone, is produced by various fungi and lichens.[8] The glycosylated form, PG, is less frequently reported from these sources, but they remain a potential area for exploration. For instance, the aglycone physcion has been isolated from the marine fungus Microsporum sp. and the sponge-associated fungus Eurotium cristatum.[3]

Table 1: Prominent Natural Sources of Physcion 8-O-β-D-glucopyranoside

| Family | Genus & Species | Common Name | Plant Part Used | Reference(s) |

| Polygonaceae | Rheum palmatum | Chinese Rhubarb | Roots, Rhizome | [7][8] |

| Polygonaceae | Rheum officinale | Chinese Rhubarb | Roots | [7] |

| Polygonaceae | Rumex japonicus | Japanese Dock | Whole Plant | [7][10][11] |

| Polygonaceae | Rumex crispus | Curly Dock | Not Specified | [3][9] |

| Polygonaceae | Polygonum cuspidatum | Japanese Knotweed | Roots | [7][12] |

| Polygonaceae | Polygonum multiflorum | He Shou Wu | Roots | [7] |

| Fabaceae | Cassia obtusifolia | Sicklepod | Seeds | [7] |

| Fabaceae | Cassia tora | Sicklepod Senna | Seeds | [3] |

Methodologies: Extraction, Isolation, and Characterization

The successful isolation of Physcion 8-O-β-D-glucopyranoside requires a systematic approach, beginning with efficient extraction from the raw plant material, followed by purification and rigorous analytical characterization.

General Extraction Protocol

The choice of solvent is critical for selectively extracting anthraquinone glycosides. Due to their hydrophilic sugar moiety, polar solvents are more effective.[13]

Step-by-Step Protocol:

-

Preparation of Plant Material: Air-dry the selected plant parts (e.g., roots, rhizomes) at room temperature, avoiding direct sunlight to prevent degradation of phytochemicals. Grind the dried material into a coarse powder (20-40 mesh) to increase the surface area for solvent penetration.

-

Solvent Selection & Extraction: Anthraquinone glycosides are typically extracted using polar solvents like methanol, ethanol, or water-ethanol mixtures.[13] Soxhlet extraction or maceration are common techniques. For a laboratory-scale extraction, maceration is often sufficient.

-

Maceration: Suspend 100 g of powdered plant material in 1 L of 80% (v/v) ethanol.[14]

-

Agitate the mixture at room temperature for 48-72 hours.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

-

Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to avoid thermal degradation. This yields the crude extract.

Workflow for Extraction and Isolation

The following diagram illustrates a typical workflow for the isolation and purification of anthraquinone glycosides from a plant source.

Caption: Workflow for PG Isolation.

Purification via Chromatography

Purification of the crude extract is essential to isolate the target compound from a complex mixture of metabolites.

-

Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds like free aglycones and lipids. The anthraquinone glycosides will predominantly remain in the aqueous or ethyl acetate fractions.[13]

-

Column Chromatography: The enriched fraction is subjected to column chromatography.

-

Stationary Phase: Silica gel is commonly used. For compounds prone to strong adsorption, Sephadex LH-20 is an excellent alternative.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.[15]

-

-

Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v). Spots can be visualized under UV light (254 nm or 365 nm) or by spraying with a 5% alcoholic KOH solution, which turns anthraquinones red or violet.[16]

-

Preparative HPLC: Fractions containing the compound of interest are pooled, concentrated, and subjected to final purification using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.[17] A typical mobile phase would be a gradient of methanol and water, often with a small amount of formic acid to improve peak shape.[13]

Analytical Characterization and Structure Elucidation

Once isolated, the compound's identity and purity must be confirmed.

-

HPLC-UV: Purity is assessed using analytical HPLC with UV detection. Anthraquinones typically show characteristic absorbance maxima around 254 nm and 280 nm.[17]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) provides the molecular weight of the compound. High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are indispensable for structural elucidation. The signals from the aromatic protons of the anthraquinone core, the methoxy group, the methyl group, and the anomeric proton of the glucose moiety are key diagnostic markers. 2D-NMR experiments (COSY, HSQC, HMBC) are used to confirm the connectivity of atoms and the position of the glycosidic linkage.

Overview of Biosynthesis

Physcion 8-O-β-D-glucopyranoside is a secondary metabolite. Its biosynthesis begins with the formation of the physcion aglycone, which is subsequently glycosylated.

The anthraquinone core of physcion is synthesized via the polyketide pathway .[8] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.[8] This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold, with emodin often being a key intermediate.[18][19]

The final steps involve tailoring enzymes:

-

O-Methylation: An O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group on emodin to form physcion.[8][19]

-

Glycosylation: A UDP-dependent glycosyltransferase (UGT) attaches a glucose molecule to the C-8 hydroxyl group of physcion to yield the final product, Physcion 8-O-β-D-glucopyranoside.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthr...: Ingenta Connect [ingentaconnect.com]

- 3. scispace.com [scispace.com]

- 4. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physcion and physcion 8-O-β-glucopyranoside: A review of their pharmacology, toxicities and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rumex Species: Phytochemistry, Pharmacology and Nutritional Potential for Food and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In vivo and in vitro anti-sepsis effects of physcion 8-O-β-glucopyranoside extracted from Rumex japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. thaiscience.info [thaiscience.info]

- 15. Extraction and separation of anthraquinone glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Physcion 8-Glucoside in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion 8-glucoside is a naturally occurring anthraquinone glycoside found in several medicinal plants, including various species of Rheum (Rhubarb) and Cassia.[1][2] This class of compounds has garnered significant scientific interest due to its diverse pharmacological activities. Understanding the intricate biosynthetic pathway of this compound is paramount for its potential biotechnological production and the development of novel therapeutics. This guide provides a comprehensive, in-depth exploration of the molecular machinery responsible for its synthesis in plants, from primary metabolic precursors to the final glycosylated product. We will dissect the core polyketide pathway, the specific tailoring enzymes that create physcion, and the final glucosylation step, grounding the discussion in established biochemical principles and providing a framework for future research and discovery.

The Architectural Blueprint: Core Anthraquinone Scaffold Biosynthesis via the Polyketide Pathway

In higher plants, the characteristic tricyclic anthraquinone core of compounds like physcion is predominantly assembled via the polyketide pathway.[3][4] This pathway functions like a molecular assembly line, constructing complex carbon skeletons from simple acetyl-CoA and malonyl-CoA building blocks. The biosynthesis of the physcion backbone is a classic example of this process, initiated by a specific type of enzyme.

The key enzyme orchestrating this initial phase is an Octaketide Synthase (OKS) , a member of the Type III polyketide synthase (PKS) superfamily.[5] The process unfolds as follows:

-

Initiation: The OKS enzyme selects one molecule of acetyl-CoA as the "starter" unit.

-

Elongation: The enzyme then catalyzes the sequential, decarboxylative condensation of seven molecules of malonyl-CoA, the "extender" units, onto the growing polyketide chain.

-

Formation of the Octaketide Intermediate: This iterative process results in a linear octaketide chain, a highly reactive poly-β-keto intermediate.[5]

-

Cyclization and Aromatization: The inherent instability of the linear octaketide and the catalytic pocket of the OKS guide its folding into a specific conformation. A series of intramolecular Claisen condensation reactions and subsequent aromatization events lead to the formation of the stable tricyclic aromatic scaffold. This process yields emodin anthrone , a critical intermediate.[5][6]

-

Oxidation: The emodin anthrone is then oxidized to form emodin (6-methyl-1,3,8-trihydroxyanthraquinone) , the central precursor upon which subsequent tailoring enzymes will act.[6][7]

This core pathway establishes the fundamental structure of the "emodin family" of anthraquinones, which serves as a branch point for the biosynthesis of numerous related compounds.[7]

Molecular Tailoring: The Enzymatic Journey from Emodin to this compound

Once the emodin aglycone is formed, two crucial enzymatic modifications, or "tailoring" steps, are required to produce the final this compound molecule: regiospecific O-methylation and subsequent glucosylation.

Step 1: O-Methylation of Emodin to Physcion

The conversion of emodin to physcion is the defining step that differentiates its chemical identity. This reaction involves the precise addition of a methyl group to the hydroxyl group at the C-6 position of the emodin molecule.

-

Enzyme Class: This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[8][9]

-

Mechanism: The OMT enzyme binds both emodin and the co-substrate SAM. It then facilitates the transfer of the activated methyl group from SAM to the C-6 hydroxyl oxygen of emodin, releasing S-adenosyl-L-homocysteine (SAH) and the product, physcion .[9] The regiospecificity of this enzyme is critical, as methylation at other hydroxyl groups would result in different isomers. While much of the detailed characterization of physcion-forming OMTs has occurred in fungal systems, the fundamental biochemical process is conserved in plants.[8][10]

Step 2: Glucosylation of Physcion to this compound

Glycosylation is a common modification of plant secondary metabolites that enhances their water solubility, stability, and biological activity, and facilitates their transport and storage within the plant cell.[11][12] The final step in the biosynthesis is the attachment of a glucose molecule to the hydroxyl group at the C-8 position of physcion.

-

Enzyme Class: This transformation is carried out by a UDP-dependent Glycosyltransferase (UGT) , which belongs to the large Family 1 Glycosyltransferases.[11][13]

-

Mechanism: The UGT enzyme utilizes an activated sugar donor, Uridine Diphosphate Glucose (UDP-glucose) . It catalyzes the transfer of the glucosyl moiety from UDP-glucose to the C-8 hydroxyl group of the physcion acceptor molecule, forming a β-D-glucopyranoside linkage.[1][14] This reaction yields the final product, physcion 8-O-β-D-glucopyranoside , and releases UDP.

The complete biosynthetic pathway is a highly coordinated enzymatic cascade, transforming simple metabolic precursors into a complex, bioactive natural product.

Caption: The biosynthetic pathway of this compound in plants.

A Self-Validating Experimental Framework for Pathway Elucidation

Investigating a biosynthetic pathway requires a multi-faceted approach that combines transcriptomics, molecular biology, and analytical chemistry. The trustworthiness of the elucidated pathway relies on a self-validating system where gene function is directly linked to metabolite production.

Caption: Workflow for identifying and characterizing pathway enzymes.

Protocol: Identification of Candidate Genes via Transcriptomics

This protocol outlines the steps to identify potential genes involved in the this compound pathway from a plant source known to produce it.

-

Tissue Selection & RNA Extraction: Select plant tissues with high concentrations of the target compound (e.g., rhizomes of Rheum palmatum).[15] Grind fresh tissue in liquid nitrogen and extract total RNA using a suitable plant RNA isolation kit, ensuring high purity (A260/280 ratio ~2.0).

-

Library Preparation & Sequencing: Prepare an mRNA-seq library from the total RNA. Perform high-throughput sequencing (e.g., Illumina platform) to generate a comprehensive transcriptomic dataset.

-

De Novo Assembly & Annotation: If a reference genome is unavailable, perform de novo assembly of the sequencing reads to construct a transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot) to assign putative functions.

-

Candidate Gene Mining: Search the annotated transcriptome for sequences with high similarity to known plant Type III Polyketide Synthases (OKS/CHS-like), S-adenosyl-L-methionine-dependent O-methyltransferases, and UDP-Glycosyltransferases. Prioritize candidates whose expression levels correlate with the accumulation of anthraquinones.

Protocol: Functional Characterization of a Candidate O-Methyltransferase (OMT)

This protocol describes how to validate the function of a candidate OMT gene identified from transcriptomic data.

-

Gene Cloning: Amplify the full-length coding sequence (CDS) of the candidate OMT gene from cDNA using sequence-specific primers. Clone the PCR product into a suitable protein expression vector (e.g., pET-28a for E. coli) containing an affinity tag (e.g., 6x-His).

-

Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 18°C) overnight to enhance soluble protein yield.

-

Protein Purification: Harvest the cells, lyse them by sonication, and clarify the lysate by centrifugation. Purify the His-tagged recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified recombinant OMT enzyme, the substrate emodin (dissolved in DMSO), and the co-substrate S-adenosyl-L-methionine (SAM).

-

Initiate the reaction by adding the enzyme. Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Include negative controls: one without the enzyme and one without the SAM co-substrate.

-

-

Product Detection and Confirmation:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing to extract the products.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of physcion, comparing the retention time and mass spectrum to an authentic physcion standard.[16]

-

A similar protocol can be adapted for the UGT enzyme, using physcion as the substrate and UDP-glucose as the sugar donor.

Quantitative Insights from Heterologous Systems

While detailed kinetic data for the entire pathway in native plants is scarce, research in engineered microbial systems provides valuable benchmarks for enzyme efficiency and potential production titers. These studies underscore the feasibility of reconstituting the pathway outside of the native plant host.

| Organism | Product | Titer Achieved | System Type | Reference |

| Aspergillus nidulans (Engineered) | Physcion | 64.6 mg/L | Shake-Flask Fermentation | [8] |

| Aspergillus chevalieri (Engineered) | Physcion | 152.81 mg/L | Shake-Flask Fermentation | [10] |

| Aspergillus terreus (Engineered) | Physcion | 6.3 g/L | Fed-Batch Fermentation | [16][17] |

| Saccharomyces cerevisiae (Engineered) | Emodin | 528.4 mg/L | Fed-Batch Fermentation | [17] |

This table summarizes production titers of physcion and its precursor emodin in engineered microbial hosts. These values highlight the catalytic potential of the biosynthetic enzymes and provide a basis for metabolic engineering efforts.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a sophisticated process rooted in the polyketide pathway and refined by specific tailoring enzymes. It begins with the assembly of an octaketide chain by a Type III PKS to form the emodin core. This is followed by a regiospecific O-methylation at the C-6 position by an OMT to yield physcion, and a final glucosylation at the C-8 position by a UGT to produce the final glycoside. The elucidation of this pathway provides a genetic and biochemical roadmap for scientists. Future research should focus on isolating and characterizing the specific OMT and UGT enzymes from key medicinal plants like Rheum palmatum. This knowledge is not only fundamental to plant biochemistry but also unlocks the potential for metabolic engineering in microbial or plant-based systems to sustainably produce this valuable pharmacophore for drug development and other applications.

References

-

Yao, Y., Yang, E., Pan, Y., et al. (2023). Mining an O-methyltransferase for de novo biosynthesis of physcion in Aspergillus nidulans. ResearchGate. [Link]

-

Han, Y. S., van der Heijden, R., & Verpoorte, R. (2001). Biosynthesis of anthraquinones in cell cultures of the Rubiaceae. Plant Cell, Tissue and Organ Culture. [Link]

-

Venkataraman, K., & Ramarao, A. V. (1972). Biochemistry and biosynthesis of insect pigments. ResearchGate. [Link]

-

Dewick, P. M. (2002). Anthraquinones: An Overview. ResearchGate. [Link]

-

Khanam, Z., & Wen, C. S. (2022). In vitro elicitation of anthraquinones—a review. ResearchGate. [Link]

-

Pankewitz, F. (2008). Search for Genes Involved in Anthraquinone Biosynthesis in Galeruca tanaceti. Refubium, Freie Universität Berlin. [Link]

-

Zhang, Y., et al. (2024). A chromosome-level genome reveals genome evolution and molecular basis of anthraquinone biosynthesis in Rheum palmatum. ResearchGate. [Link]

-

De Mattos-Shipley, K., et al. (2022). The 'emodin family' of fungal natural products–amalgamating a century of research with recent genomics-based advances. Natural Product Reports. [Link]

-

Welner, D. H., et al. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Biotechnology Advances. [Link]

-

Welner, D. H., et al. (2023). The function of UDP-glycosyltransferases in plants and their possible use in crop protection. Biotechnology Advances. [Link]

-

Qi, F., et al. (2022). Microbial production of the plant-derived fungicide physcion. ResearchGate. [Link]

-

Liu, G., et al. (2025). Biosynthesis of Physcion and Identification of an O-Methyltransferase with C6-OH Selectivity in Aspergillus chevalieri BYST01. Journal of Agricultural and Food Chemistry. [Link]

-

Huang, X., et al. (2025). Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion. Microbial Cell Factories. [Link]

-

Pandey, R. P., et al. (2016). An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides. Frontiers in Plant Science. [Link]

-

Tieman, D., et al. (2016). Analyses of Plant UDP-Dependent Glycosyltransferases to Identify Their Volatile Substrates Using Recombinant Proteins. Methods in Molecular Biology. [Link]

-

Li, Y., et al. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology. [Link]

-

Bräuer, A., et al. (2024). Polyketide Trimming Shapes Dihydroxynaphthalene-Melanin and Anthraquinone Pigments. Advanced Science. [Link]

-

Wang, Y., et al. (2023). Glycosylation of Secondary Metabolites: A Multifunctional UDP-Glycosyltransferase, CsUGT74Y1, Promotes the Growth of Plants. International Journal of Molecular Sciences. [Link]

-

Huang, X., et al. (2025). Optimization of physcion biosynthesis through protein fusion and co-expression strategies. ResearchGate. [Link]

-

ResearchGate. (n.d.). Schema outlining the biosynthesis of anthraquinones. ResearchGate. [Link]

-

Zhang, C., et al. (2010). Two new anthraquinone glycosides from the roots of Rheum palmatum. Journal of Asian Natural Products Research. [Link]

-

Brachmann, A. O., et al. (2019). Molecular mechanism of polyketide shortening in anthraquinone biosynthesis of Photorhabdus luminescens. Chemical Science. [Link]

-

El-Seedi, H. R. (n.d.). Anthraquinone glycosides. SlidePlayer. [Link]

-

Parajuli, P., et al. (2020). Microbial Synthesis of Non-Natural Anthraquinone Glucosides Displaying Superior Antiproliferative Properties. Molecules. [Link]

-

Rather, M. A., et al. (2024). Exploring the richness and medicinal marvels of Rheum palmatum: A comprehensive review. Journal of Ethnopharmacology. [Link]

-

Kumar, S., & Kumar, V. (2024). Exploring the Therapeutic Potential of Cassia Tora Linn: An in-depth Review of its Phytochemistry, Traditional Uses and Pharmacology. Pharmacognosy Reviews. [Link]

-

Plas, L., Hagendoorn, M., & Jamar, D. (1990). Anthraquinone glycosylation and hydrolysis in Morinda citrifolia cell suspensions: regulation and function. Journal of Plant Physiology. [Link]

-

Gao, L., et al. (2022). Chrysophanol, a main anthraquinone from Rheum palmatum L. (rhubarb), protects against renal fibrosis by suppressing NKD2/NF-κB pathway. Phytomedicine. [Link]

-

Kim, Y. S., et al. (1999). Emodin, an anthraquinone derivative isolated from the rhizomes of Rheum palmatum, selectively inhibits the activity of casein kinase II as a competitive inhibitor. Planta Medica. [Link]

-

Grün, M., & Franz, G. (1981). In vitro biosynthesis of the C-glycosidic bond in aloin. Planta. [Link]

-

Rajan, V. K., et al. (2018). Evaluation of Cassia tora Linn. against Oxidative Stress-induced DNA and Cell Membrane Damage. Pharmacognosy Magazine. [Link]

-

Yadav, J. P., et al. (2013). Bioactive constituents, ethnobotany and pharmacological prospective of Cassia tora linn. International Journal of Bioassays. [Link]

-

Khatun, M., et al. (2022). Cassia Tora. EPRA International Journal of Research and Development. [Link]

-

Guo, Q., et al. (2023). Production of the antifungal biopesticide physcion through the combination of microbial fermentation and chemical post-treatment. Journal of Industrial Microbiology & Biotechnology. [Link]

-

Kumar, V., & Singh, S. (2025). PHYTOCHEMICAL AND PHARMACOLOGICAL PROFILE OF CASSIA TORA. ResearchGate. [Link]

Sources

- 1. Two new anthraquinone glycosides from the roots of Rheum palmatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biosynthesis of Physcion and Identification of an O-Methyltransferase with C6-OH Selectivity in Aspergillus chevalieri BYST01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Multi-layered engineering of Aspergillus terreus enhances biosynthesis of the plant-derived fungicide physcion - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Physcion 8-O-β-D-glucopyranoside: A Technical Guide for Researchers

Executive Summary

Physcion 8-O-β-D-glucopyranoside (PG), a naturally occurring anthraquinone glycoside predominantly isolated from medicinal plants such as Polygonum cuspidatum and various Rumex species, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides an in-depth analysis of the principal biological activities of PG, focusing on its anticancer, anti-inflammatory, and antioxidant properties. Synthesizing data from a range of in vitro and in vivo studies, this document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, present quantitative data, detail validated experimental protocols, and visualize the key signaling pathways modulated by this promising therapeutic agent.

Introduction: The Chemical and Biological Landscape of PG

Physcion 8-O-β-D-glucopyranoside is a derivative of the aglycone physcion, featuring a β-D-glucopyranoside moiety attached at the 8-position. This glycosylation often enhances the bioavailability and modulates the biological activity of the parent compound.[1] Historically, plants containing PG have been used in traditional medicine for their anti-inflammatory and laxative effects.[2][3] Modern scientific investigation has now confirmed and expanded upon these traditional uses, revealing a spectrum of activities that position PG as a potent candidate for further preclinical and clinical development.[2][3] This guide will systematically explore the evidence supporting its therapeutic potential.

Potent Anticancer Activity: A Multi-pronged Approach

PG exhibits robust anticancer activity across various cancer types, including ovarian, cervical, and non-small cell lung cancer, by modulating multiple cellular processes from proliferation and apoptosis to metastasis.[3][4][5]

Inhibition of Cancer Cell Proliferation and Viability

A primary mechanism of PG's anticancer effect is its ability to inhibit the growth and proliferation of malignant cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which varies across different cell lines.

Table 1: In Vitro Cytotoxicity of Physcion 8-O-β-D-glucopyranoside (PG) and Related Compounds

| Compound | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference(s) |

|---|---|---|---|---|---|

| PG | HeLa | Cervical Cancer | CCK-8 | 41.34 µg/mL | [5] |

| PG | SKOV3 | Ovarian Cancer | CCK-8 | ~50% viability reduction at 10 µM (48h) | [4] |

| PG | OVCAR-3 | Ovarian Cancer | CCK-8 | ~66% viability reduction at 10 µM (24h) | [4] |

| Physcion (Aglycone) | A549 | Lung Cancer | MTT | 4.12 µg/mL (as NPs*) | [1] |

| Physcion (Aglycone) | HepG2 | Liver Cancer | MTT | 2.84 µg/mL (as NPs*) | [1] |

| Physcion (Aglycone) | MDA-MB-231 | Breast Cancer | MTT | 2.97 µg/mL (as NPs*) | [1] |

*Note: Data for Physcion presented as Nanoparticles (NPs) to enhance solubility.

Induction of Apoptosis via the Intrinsic Pathway

PG is a potent inducer of programmed cell death, or apoptosis, primarily through the mitochondria-mediated intrinsic pathway. Treatment with PG leads to a critical shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[2][5] This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9 and culminating in the activation of the executioner caspase-3, which cleaves key cellular substrates like PARP, leading to the systematic dismantling of the cell.[2][5]

Antioxidant Properties and Radical Scavenging

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and disease pathogenesis. PG and its aglycone, physcion, exhibit notable antioxidant activity by scavenging free radicals.

Quantitative Antioxidant Capacity

The antioxidant potential of these compounds has been evaluated using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The IC50 value represents the concentration required to scavenge 50% of the free radicals, with lower values indicating higher antioxidant activity.

Table 3: In Vitro Antioxidant Activity of Physcion

| Compound | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Physcion | DPPH | 33.31 | [1] |

| Physcion NPs * | DPPH | 27.56 | [1] |

| Physcion NPs * | FRAP | 22.30 | [1] |

| Physcion NPs * | H₂O₂ Scavenging | 22.68 | [1] |

*Note: Data for Physcion presented as Nanoparticles (NPs) to enhance solubility.

Validated Experimental Methodologies

To ensure the reproducibility and integrity of research on PG, this section details the standard, self-validating protocols for key biological assays.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol determines the effect of PG on cell proliferation. The causality is based on the principle that mitochondrial dehydrogenases in viable cells reduce a water-soluble tetrazolium salt (WST-8) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of PG in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of PG (e.g., 0, 5, 10, 20, 40, 80 µg/mL). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C until a visible color change to orange is observed.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

This protocol provides a self-validating system to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The rationale is that early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with PG at desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protein Expression Analysis (Western Blotting)

This protocol validates changes in the expression and activation (phosphorylation) of key proteins in signaling pathways. The choice of antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-JNK) is critical for testing the mechanistic hypothesis.

-

Protein Extraction: After treatment with PG, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-Bax, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

Physcion 8-O-β-D-glucopyranoside is a bioactive natural product with well-documented anticancer, anti-inflammatory, and antioxidant activities. Its ability to modulate multiple key signaling pathways, including the intrinsic apoptosis, MAPK, and NF-κB pathways, underscores its significant therapeutic potential. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on optimizing its pharmacokinetic properties, conducting more extensive in vivo efficacy and safety studies, and exploring its potential in combination therapies to fully comprehend and harness the capabilities of this promising natural compound.

References

-

Geng, Y., et al. (2018). Physcion 8-O-β-glucopyranoside extracted from Polygonum cuspidatum exhibits anti-proliferative and anti-inflammatory effects on MH7A rheumatoid arthritis-derived fibroblast-like synoviocytes through the TGF-β/MAPK pathway. International Journal of Molecular Medicine. Available at: [Link]

-

Adnan, M., et al. (2021). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities. Current Drug Targets. Available at: [Link]

-

Xue, C.-L., et al. (2019). Physcion 8-O-β-glucopyranoside exhibits anti-growth and anti-metastatic activities in ovarian cancer by downregulating miR-25. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

Al-Madhagi, W. M., et al. (2023). Preparation, Characterization, and Evaluation of Physcion Nanoparticles for Enhanced Oral Bioavailability: An Attempt to Improve Its Antioxidant and Anticancer Potential. ACS Omega. Available at: [Link]

-

Rasul, A., et al. (2021). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anti-cancer Activities. ResearchGate. Available at: [Link]

-

Wang, Q., et al. (2018). Physcion 8-O-β-Glucopyranoside Exerts Anti-Tumor Activity Against Non-Small Cell Lung Cancer by Targeting PPARγ. Anatomical Record. Available at: [Link]

-

Bentham Science Publishers. (2021). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities. Bentham Science. Available at: [Link]

-

Li, X., et al. (2019). Antitumor activity of physcion 8-o-β-glucopyranoside against cervical cancer by induction of apoptosis. Tropical Journal of Pharmaceutical Research. Available at: [Link]

-

Adnan, M., et al. (2021). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anti-cancer Activities. SciSpace. Available at: [Link]

Sources

- 1. Physcion 8-O-β-glucopyranoside extracted from Polygonum cuspidatum exhibits anti-proliferative and anti-inflammatory effects on MH7A rheumatoid arthritis-derived fibroblast-like synoviocytes through the TGF-β/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Pharmacological properties of Physcion 8-glucoside.

An In-Depth Technical Guide to the Pharmacological Properties of Physcion 8-O-β-D-glucopyranoside

Introduction

Physcion 8-O-β-D-glucopyranoside (PG), a prominent member of the anthraquinone glycoside family, is a naturally occurring bioactive compound. It is primarily isolated from various medicinal plants, including the roots and rhizomes of the Polygonaceae family (e.g., Rheum palmatum, Polygonum cuspidatum) and the Fabaceae family (e.g., Cassia species).[1][2] Historically, plants containing this compound have been staples in traditional medicine. Modern scientific investigation has begun to systematically unravel the extensive pharmacological activities of PG, revealing it as a molecule of significant therapeutic promise.

This technical guide offers a comprehensive exploration of the pharmacological landscape of Physcion 8-glucoside. We will delve into its multifaceted mechanisms of action, supported by experimental evidence, and provide detailed protocols for key assays. The primary focus will be on its well-documented anti-cancer, anti-inflammatory, and neuroprotective properties, making this document an essential resource for researchers, scientists, and professionals engaged in drug discovery and development.

I. Potent Anti-Cancer and Anti-Metastatic Activities

The most extensively researched application of this compound is in oncology. It exhibits potent anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of cancer cell lines through the modulation of multiple signaling pathways.[2][3]

A. Core Mechanisms of Anti-Cancer Action

-

Induction of Apoptosis: PG is a potent inducer of programmed cell death. In cervical cancer (HeLa) cells, it activates the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in apoptotic cell death.[4][5] Studies also suggest involvement of the extrinsic pathway through the modulation of death receptors like DR5 and the TNF-related apoptosis-inducing ligand (TRAIL).[1]

-

Cell Cycle Arrest: A key strategy for cancer cell proliferation is the dysregulation of the cell cycle. This compound effectively halts this process. In ovarian cancer cell lines (SKOV3 and OVCAR-3), treatment with PG leads to a significant cell cycle arrest at the G0/G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and subsequent mitosis.[5][6]

-

Inhibition of Metastasis: The spread of cancer cells to distant organs is a major cause of mortality. PG demonstrates significant anti-metastatic potential by targeting key enzymes involved in the degradation of the extracellular matrix. It has been shown to downregulate the expression of Matrix Metalloproteinase-2 (MMP-2) while simultaneously upregulating its natural inhibitor, Tissue Inhibitor of Metalloproteinases-3 (TIMP-3).[5][6] This dual action effectively inhibits the invasive capabilities of cancer cells.

-

Modulation of Oncogenic Signaling Pathways:

-

microRNA (miRNA) Regulation: PG can exert its anti-cancer effects by modulating the expression of non-coding RNAs. In ovarian cancer, it has been shown to downregulate miR-25, a microRNA known to promote cancer progression. The anti-cancer activities of PG were significantly enhanced when miR-25 was knocked down, confirming it as a key molecular target.[5][7]

-

NF-κB Pathway Interference: The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and chemoresistance in cancer. This compound has been found to interfere with this pathway, notably in overcoming paclitaxel resistance in ovarian cancer cells.[8] It achieves this by downregulating the expression of P-glycoprotein (P-gp), a drug efflux pump, and inhibiting the nuclear translocation of the NF-κB p65 subunit.[8]

-

B. Experimental Data: In Vitro Efficacy

The anti-proliferative effects of this compound have been quantified in various cancer cell lines.

| Cell Line | Cancer Type | Concentration (µM) | Duration (hrs) | Effect | Reference |

| SKOV3 | Ovarian Cancer | 5 - 10 | 48 | ~30-50% reduction in cell viability | [5] |

| OVCAR-3 | Ovarian Cancer | 5 - 10 | 48 | ~18-34% reduction in cell viability | [5] |

| HeLa | Cervical Cancer | 20 - 60 µg/mL | 24 | Dose-dependent increase in apoptosis | [4] |

C. Key Experimental Protocol: Cell Viability Assessment using CCK-8

This protocol details a standard method for quantifying the cytotoxic effects of this compound on cancer cells.

Objective: To determine the dose-dependent effect of PG on the viability of SKOV3 ovarian cancer cells.

Materials:

-

SKOV3 cells

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (PG) stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SKOV3 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PG in culture medium from the stock solution to achieve final concentrations (e.g., 0, 2.5, 5, 10, 20 µM). The final DMSO concentration should be kept below 0.1% in all wells.

-

Incubation: Remove the old medium from the wells and add 100 µL of the prepared PG dilutions. Incubate the plate for 24 or 48 hours.

-

CCK-8 Assay: After the incubation period, add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells (0 µM PG).

D. Visualized Mechanisms of Action

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Anti-metastatic mechanism of this compound.

II. Anti-Inflammatory Properties

Chronic inflammation is a key driver of various pathologies, including cancer, arthritis, and neurodegenerative diseases. This compound demonstrates significant anti-inflammatory activity by suppressing key pro-inflammatory signaling cascades.

A. Mechanism of Anti-Inflammatory Action

The primary mechanism involves the inhibition of the TGF-β/NF-κB/MAPK signaling pathways .[9] In models of rheumatoid arthritis using fibroblast-like synoviocytes, PG was shown to inhibit the proliferation of these cells and decrease the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and IL-6.[9] By modulating these pathways, PG can effectively dampen the inflammatory response that contributes to tissue damage in chronic inflammatory conditions.

B. Key Experimental Protocol: Cytokine Measurement by ELISA

Objective: To quantify the effect of PG on the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM medium with 10% FBS

-

LPS

-

This compound (PG)

-

Mouse TNF-α ELISA Kit

-

96-well plates

Procedure:

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of PG for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with no LPS and no PG.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet any debris and carefully collect the cell culture supernatant.

-

ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and substrate.

-

Measurement: Read the absorbance on a plate reader and calculate the concentration of TNF-α based on a standard curve.

-

Analysis: Compare the TNF-α levels in PG-treated groups to the LPS-only group to determine the inhibitory effect.

III. Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound, primarily attributed to its potent antioxidant and anti-inflammatory activities.[10][11]

A. Mechanism of Neuroprotection

-

Amelioration of Oxidative Stress: Oxidative stress is a central pathogenic mechanism in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in acute injuries like ischemic stroke.[12][13] PG combats oxidative stress by scavenging harmful reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[14][15]

-

Inhibition of Neuroinflammation: In the central nervous system, inflammation is mediated by microglia and astrocytes. PG can mitigate lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway .[14] This leads to a reduction in the production of pro-inflammatory cytokines in the brain, protecting neurons from inflammatory damage.

-

Inhibition of Glutamate Neurotoxicity: Emodin-8-O-β-D-glucoside, a closely related compound, has been shown to provide neuroprotection against glutamate-induced neuronal damage, suggesting a mechanism to counteract excitotoxicity, which is a common pathway of neuronal death in various neurological disorders.[15]

B. Visualized Neuroprotective Pathways

Caption: Multi-target neuroprotective mechanisms of this compound.

IV. Physicochemical Properties and Extraction

-

Chemical Class: Anthraquinone Glycoside.[16]

-

Molecular Formula: C₂₂H₂₂O₁₀.[17]

-

Appearance: Typically a yellow crystalline powder.

-

Solubility: Slightly soluble in water, more soluble in organic solvents like methanol and ethanol.[16][17]

Extraction Workflow: A generalized workflow for isolating PG from plant material involves solvent extraction followed by chromatographic purification.

Caption: General workflow for the extraction and isolation of this compound.

Conclusion and Future Prospects

Physcion 8-O-β-D-glucopyranoside is a natural compound with a remarkable spectrum of pharmacological activities. Its ability to modulate multiple critical signaling pathways, including those governing apoptosis, cell cycle, metastasis, inflammation, and oxidative stress, positions it as a highly promising candidate for drug development. The potent anti-cancer effects, combined with its anti-inflammatory and neuroprotective properties, suggest its potential utility in complex, multi-factorial diseases.

While the existing body of in vitro and in vivo research is compelling, further investigation is imperative.[1][3] Future work should focus on comprehensive pharmacokinetic and toxicological profiling to establish its safety and bioavailability.[10] Ultimately, well-designed preclinical and clinical trials are necessary to translate the profound therapeutic potential of this compound from the laboratory to clinical applications, offering new avenues for treating some of the most challenging human diseases.

References

- Adnan, M., Rasul, A., Hussain, G., Shah, M. A., Sarfraz, I., Nageen, B., Riaz, A., Khalid, R., Asrar, M., Selamoglu, Z., Adem, Ş., & Sarker, S. D. (2021). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anti-cancer Activities. Current Drug Targets, 22(5), 488–504.

-

Rasul, A., & Shah, M. A. (2020). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities. Current Drug Targets, 22(5), 488-504. [Link]

- Xue, C. L., et al. (2019). Physcion 8-O-β-glucopyranoside exhibits anti-growth and anti-metastatic activities in ovarian cancer by downregulating miR-25. European Review for Medical and Pharmacological Sciences, 23(12), 5101-5112.

-

Adnan, M., et al. (2021). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anti-cancer Activities. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Physcion-8-O-β-D-glucoside interferes with the nuclear factor-κB pathway and downregulates P-glycoprotein expression to reduce paclitaxel resistance in ovarian cancer cells. Journal of Pharmacy and Pharmacology, 73(5), 624-633. [Link]

-

Liu, K., et al. (2019). Physcion and physcion 8-O-β-glucopyranoside: A review of their pharmacology, toxicities and pharmacokinetics. Chemico-Biological Interactions, 310, 108722. [Link]

-

Liu, K., et al. (2019). Physcion and physcion 8-O-β-glucopyranoside: A review of their pharmacology, toxicities and pharmacokinetics. ResearchGate. [Link]

-

Xue, C. L., et al. (2019). Physcion 8-O-β-glucopyranoside exhibits anti-growth and anti-metastatic activities in ovarian cancer by downregulating miR-25. ResearchGate. [Link]

-

Qi, X., et al. (2024). Physcion Mitigates LPS-Induced Neuroinflammation, Oxidative Stress, and Memory Impairments via TLR-4/NF-кB Signaling in Adult Mice. Antioxidants, 13(9), 1123. [Link]

-

Geng, Y., et al. (2018). Physcion 8-O-β-glucopyranoside extracted from Polygonum cuspidatum exhibits anti-proliferative and anti-inflammatory effects on MH7A rheumatoid arthritis-derived fibroblast-like synoviocytes through the TGF-β/MAPK pathway. International Journal of Molecular Medicine, 41(5), 2735-2744. [Link]

-

Bentham Science. (2021). Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities. Bentham Science Publishers. [Link]

-

Al-Oqail, M. M., et al. (2022). Efficient Extraction of an Anthraquinone Physcion Using Response Surface Methodology (RSM) Optimized Ultrasound-Assisted Extraction Method from Aerial Parts of Senna occidentalis and Analysis by HPLC-UV. Molecules, 27(11), 3632. [Link]

-

Ji, M. H., et al. (2021). Physcion Protects Rats Against Cerebral Ischemia-Reperfusion Injury via Inhibition of TLR4/NF-kB Signaling Pathway. Neuroscience, 453, 102-112. [Link]

-

Al-Oqail, M. M., et al. (2022). Efficient Extraction of an Anthraquinone Physcion Using Response Surface Methodology (RSM) Optimized Ultrasound-Assisted Extraction Method from Aerial Parts of Senna occidentalis and Analysis by HPLC-UV. ResearchGate. [Link]

-

FooDB. (2011). Showing Compound this compound (FDB021707). FooDB. [Link]

-

Wang, F., et al. (2013). Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro. Pharmacology Biochemistry and Behavior, 110, 135-141. [Link]

-

Li, H., et al. (2021). Protective Effects and Mechanisms of Procyanidins on Parkinson's Disease In Vivo and In Vitro. Molecules, 26(18), 5556. [Link]

-

Chaudhary, S., Pinky, & Parvez, S. (2022). Neuroprotective Effects of Natural Antioxidants Against Branched-Chain Fatty Acid-Induced Oxidative Stress in Cerebral Cortex and Cerebellum Regions of the Rat Brain. Journal of Dietary Supplements, 19(5), 589-606. [Link]

-

Wu, Z., Ameer, K., & Jiang, G. (2021). Antitumor activity of physcion 8-o-β-glucopyranoside against cervical cancer by induction of apoptosis. Tropical Journal of Pharmaceutical Research, 20(5), 983-988. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. europeanreview.org [europeanreview.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Physcion and physcion 8-O-β-glucopyranoside: A review of their pharmacology, toxicities and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physcion Mitigates LPS-Induced Neuroinflammation, Oxidative Stress, and Memory Impairments via TLR-4/NF-кB Signaling in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective Effects of Natural Antioxidants Against Branched-Chain Fatty Acid-Induced Oxidative Stress in Cerebral Cortex and Cerebellum Regions of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physcion Protects Rats Against Cerebral Ischemia-Reperfusion Injury via Inhibition of TLR4/NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Showing Compound this compound (FDB021707) - FooDB [foodb.ca]

- 17. echemi.com [echemi.com]

Physcion 8-glucoside CAS number and molecular weight.

An In-Depth Technical Guide to Physcion 8-O-β-D-glucopyranoside for Researchers and Drug Development Professionals

Introduction

Physcion 8-O-β-D-glucopyranoside (PG) is a naturally occurring anthraquinone glycoside that has garnered significant attention within the scientific community.[1][2] As a bioactive constituent isolated from various medicinal plants, including Rumex japonicus Houtt and the roots of Chinese rhubarb (Rheum officinale), it represents a promising candidate for therapeutic development.[3][4] Unlike its aglycone form, physcion, the glycosidic moiety of PG significantly influences its solubility and pharmacokinetic profile. Emerging research has illuminated its diverse pharmacological activities, ranging from anti-inflammatory and anti-sepsis properties to potent anti-cancer effects with minimal adverse effects reported.[1][2][5] This guide provides a comprehensive technical overview of Physcion 8-O-β-D-glucopyranoside, synthesizing current knowledge on its chemical properties, biological mechanisms, and essential experimental protocols to support its investigation and application in a research and drug development context.

Core Chemical and Physical Identity

Accurate identification is the cornerstone of reproducible research. Physcion 8-O-β-D-glucopyranoside is a derivative of physcion, an anthraquinone, where a β-D-glucopyranosyl unit is attached at the C-8 position via an O-glycosidic bond. It is important for researchers to note that while the CAS number 23451-01-6 is most consistently associated with this specific isomer in commercial and research databases, other CAS numbers, such as 26296-54-8, may be used for closely related isomers or in different databases; careful verification is always recommended.[3][6][7][8]

Key Properties Summary

The fundamental physicochemical properties of Physcion 8-O-β-D-glucopyranoside are summarized below. These parameters are critical for designing experimental conditions, including solvent selection for assays and formulation development.

| Property | Value | Source(s) |

| CAS Number | 23451-01-6 | [3][9][10] |

| Molecular Formula | C₂₂H₂₂O₁₀ | [3][7][10] |

| Molecular Weight | 446.40 g/mol | [3][9][11] |

| Appearance | Light yellow to yellow solid/powder | [3][8] |

| Melting Point | 235°C | [4][8] |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Slightly soluble in water. | [4][8][12][13] |

Biological Activities and Mechanisms of Action

Physcion 8-O-β-D-glucopyranoside exerts a wide spectrum of biological effects, with its anti-cancer and anti-inflammatory activities being the most extensively studied.[1][2] Understanding the underlying mechanisms is crucial for identifying potential therapeutic targets and designing robust in-vitro and in-vivo studies.

Anti-Cancer Activity

The anti-neoplastic properties of PG are multifaceted, involving the regulation of numerous cellular signaling pathways that govern cell proliferation, survival, and metastasis.[1][2]

-

Induction of Apoptosis and Cell Cycle Arrest: Studies have demonstrated that PG can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer.[3][14] This is a critical mechanism for eliminating malignant cells.

-

Modulation of Signaling Pathways: PG has been shown to upregulate Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a role in tumor suppression.[14] The activation of PPARγ by PG is a key event leading to its anti-tumor effects in NSCLC cells.[14]

-

MicroRNA Regulation: In ovarian cancer models, PG has been found to exhibit anti-growth and anti-metastatic activities by downregulating miR-25, a microRNA implicated in cancer progression.[3][9]

The diagram below illustrates the established mechanism of PG in non-small cell lung cancer.

Sources

- 1. scispace.com [scispace.com]

- 2. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lookchem.com [lookchem.com]

- 5. Physcion and physcion 8-O-β-glucopyranoside: A review of their pharmacology, toxicities and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physcion 1-O-beta-D-glucoside | C22H22O10 | CID 5319323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Physcion 8-o-beta-D-monoglucoside | 26296-54-8 [chemicalbook.com]

- 9. arctomsci.com [arctomsci.com]

- 10. scbt.com [scbt.com]

- 11. Physcion 8-glucoside | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 12. Physcion 8-O-beta-D-monoglucoside | CAS:23451-01-6 | Manufacturer ChemFaces [chemfaces.com]

- 13. chembk.com [chembk.com]

- 14. Physcion 8-O-β-Glucopyranoside Exerts Anti-Tumor Activity Against Non-Small Cell Lung Cancer by Targeting PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Physcion 8-Glucoside: A Technical Guide for Researchers

Introduction

Physcion 8-O-β-D-glucopyranoside, a naturally occurring anthraquinone glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] A fundamental understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the solubility of Physcion 8-glucoside, offering a blend of available quantitative data, qualitative assessments, and the underlying chemical principles that govern its behavior in different solvent systems. Furthermore, this guide details a standardized experimental protocol for determining its solubility, empowering researchers to generate precise and reliable data in their own laboratories.

Chemical Structure and its Influence on Solubility

This compound is comprised of a lipophilic aglycone, physcion, and a hydrophilic glucose moiety attached via a glycosidic bond. This amphipathic nature is the primary determinant of its solubility characteristics.

-

The Aglycone: Physcion: The physcion core, an anthraquinone derivative, is a largely nonpolar, planar molecule. This structure contributes to its poor solubility in aqueous solutions.[2] Physcion itself is practically insoluble in water.[2]

-

The Glycosidic Moiety: Glucose: The attachment of a glucose molecule introduces multiple hydroxyl groups, significantly increasing the molecule's polarity and its capacity for hydrogen bonding. This glycosylation is a key factor in enhancing the aqueous solubility of the compound compared to its aglycone.[3] Generally, glycosylation improves the water solubility of anthraquinones.

The interplay between the hydrophobic aglycone and the hydrophilic sugar dictates the overall solubility of this compound. While the glucose unit enhances water solubility, the bulky, nonpolar physcion moiety limits it, resulting in a compound that is generally described as slightly soluble in water.[4]

Sources

- 1. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Physcion (FDB014824) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound this compound (FDB021707) - FooDB [foodb.ca]

In vitro anticancer effects of Physcion 8-glucoside.

An In-Depth Technical Guide to the In Vitro Anticancer Effects of Physcion 8-O-β-D-glucopyranoside

Authored by a Senior Application Scientist

Introduction: Unveiling a Natural Anthraquinone

In the relentless pursuit of novel anticancer therapeutics, natural compounds remain a vital reservoir of pharmacologically active agents.[1][2][3] Physcion 8-O-β-D-glucopyranoside (PG), a bioactive anthraquinone isolated from plants such as Rumex japonicus Houtt, has emerged as a compound of significant interest.[4][5][6] Possessing anti-inflammatory and anticancer properties with potentially minimal adverse effects, PG represents a promising candidate for drug development.[1][2][7] This guide synthesizes current research to provide an in-depth technical overview of its in vitro anticancer effects, focusing on the underlying molecular mechanisms and the field-proven methodologies used to elucidate them. Our analysis reveals that PG's efficacy stems not from a single mode of action, but from its ability to modulate a multitude of cell signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the suppression of metastasis.[1][3]

The Core Mechanism: A Multi-Pronged Assault on Cancer Cells

Physcion 8-O-β-D-glucopyranoside executes its anticancer activity through several coordinated mechanisms that disrupt cancer cell proliferation, survival, and invasion.

Induction of Mitochondria-Dependent Apoptosis

A primary mechanism of PG is the induction of programmed cell death, or apoptosis. Evidence strongly points towards the engagement of the intrinsic, mitochondria-dependent pathway.[4] This is a critical control point in cell fate, and its activation is a hallmark of effective chemotherapeutic agents. PG treatment leads to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2.[4][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, triggering the release of cytochrome c into the cytosol.[4][7] This event initiates the caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and leads to the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell.[4][6]

Data Synthesis: Efficacy Across Cancer Cell Lines

The in vitro anticancer activity of Physcion 8-O-β-D-glucopyranoside has been validated across multiple human cancer cell lines. The following table summarizes key findings, providing a comparative overview of its potency and effects.

| Cell Line | Cancer Type | Key Findings & Efficacy | Reference |

| KB | Human Oral Squamous Cell Carcinoma | Dose-dependent suppression of proliferation and induction of mitochondria-dependent apoptosis. Tested at 10, 20, 50 µg/mL. | [4] |

| SKOV3 | Human Ovarian Cancer | Decreased cell viability, suppression of anchorage-independent growth, and G1/G0 cell cycle arrest. | [6][8] |

| OVCAR-3 | Human Ovarian Cancer | Similar to SKOV3, showed reduced viability and colony formation, along with G1/G0 arrest and apoptosis induction. | [6][8] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Marked induction of cell cycle arrest and apoptosis, mediated by upregulation of PPARγ. | [9] |

| H358 | Non-Small Cell Lung Cancer (NSCLC) | Confirmed anti-tumor effects with significant induction of apoptosis and cell cycle arrest. | [9] |

Field-Proven Methodologies: A Practical Guide

The characterization of a novel anticancer agent requires a suite of robust and validated in vitro assays. The causality behind selecting these specific protocols is to build a comprehensive profile of the compound's activity, from initial cytotoxicity screening to detailed mechanistic analysis.

Protocol 1: Assessment of Cytotoxicity (MTT Assay)

-

Scientific Rationale: The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [10]It relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. [11][12]This provides a rapid, quantitative measure of a compound's cytotoxic or cytostatic effects, making it an ideal first-pass screening tool. [13]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence. [14] 2. Drug Treatment: Prepare serial dilutions of Physcion 8-O-β-D-glucopyranoside in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [11][14] 4. Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [10] 5. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. [11]A reference wavelength of 630 nm can be used to subtract background noise. [10] 6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). [14]

-

Protocol 2: Quantification of Apoptosis (Annexin V-FITC / Propidium Iodide Staining)

-

Scientific Rationale: This flow cytometry-based assay provides a definitive quantification of apoptosis. Its self-validating system relies on detecting two distinct cellular changes. In early apoptosis, the plasma membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. [15]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining robustly differentiates between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations. [16][17]

-

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with PG at the predetermined IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well. Centrifuge at ~500 x g for 5 minutes. [15][16] 3. Washing: Wash the cell pellet twice with cold 1X PBS to remove residual medium. [16] 4. Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. [14] 5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [14] 6. Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.

-

Protocol 3: Analysis of Signaling Pathways (Western Blotting)

-

Scientific Rationale: Western blotting is the gold standard for detecting and semi-quantifying the expression levels of specific proteins within a cell lysate. [18][19]To validate the mechanism of PG, this technique is essential for measuring changes in the abundance and phosphorylation status of key signaling proteins. The use of phospho-specific antibodies (e.g., for p-Akt) is critical for assessing the activation state of signaling cascades, providing direct evidence of pathway modulation. [20]

-

Step-by-Step Methodology:

-